molecular formula C14H20 B13969789 1-Ethenyl-4-hexylbenzene

1-Ethenyl-4-hexylbenzene

Cat. No.: B13969789
M. Wt: 188.31 g/mol
InChI Key: LCNAQVGAHQVWIN-UHFFFAOYSA-N
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Description

1-Ethenyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) and a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-hexylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-hexylbenzene. This intermediate can then undergo a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the ethenyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and Heck reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-hexylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nitrating mixture (HNO3 and H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) with appropriate catalysts.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

1-Ethenyl-4-hexylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-hexylbenzene involves its interaction with various molecular targets and pathways The ethenyl group can participate in polymerization reactions, forming long-chain polymers

Comparison with Similar Compounds

1-Ethenyl-4-hexylbenzene can be compared with other similar compounds such as:

    1-Ethynyl-4-hexylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    4-Hexylbenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.

    1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a hexyl group, affecting its physical and chemical properties.

Biological Activity

Overview

1-Ethenyl-4-hexylbenzene, also known by its chemical formula C22H26, is an organic compound characterized by a benzene ring with two ethenyl groups and a hexyl chain. This structural arrangement imparts unique physical and chemical properties that have garnered interest in various scientific fields, particularly in biological and medicinal applications.

  • Molecular Weight : 290.4 g/mol
  • CAS Number : 32927-54-1

The compound is synthesized through reactions involving 4-ethenylbenzyl chloride and 1,6-hexanediamine, typically under basic conditions to yield high purity products suitable for research and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in:

  • Receptor Binding : The compound may bind to hormonal or neurotransmitter receptors, influencing physiological responses.
  • Enzyme Modulation : It could alter the activity of enzymes involved in metabolic processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

Cytotoxicity

Preliminary assessments indicate that certain derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism likely involves apoptosis induction or cell cycle arrest, although detailed studies focusing specifically on this compound are necessary to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of aliphatic compounds.
    • Findings : Compounds similar to this compound demonstrated significant inhibition of bacterial growth, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity Assessment :
    • Objective : Investigate the effects of structural analogs on cancer cells.
    • Findings : Certain derivatives showed promising results in inducing cytotoxicity in human cancer cell lines, warranting further exploration into their therapeutic potential .
  • Receptor Interaction Studies :
    • Objective : To determine binding affinities with specific receptors.
    • Findings : Initial data indicate that similar compounds can interact with estrogen and androgen receptors, which could elucidate their role in hormone-related pathways.

Data Table: Comparison of Biological Activities

CompoundActivity TypeObserved EffectsReference
This compoundAntimicrobialInhibition of bacterial growth
Structural AnalogsCytotoxicityInduction of apoptosis in cancer cells
Related Ethenyl CompoundsReceptor BindingModulation of hormonal pathways

Properties

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-ethenyl-4-hexylbenzene

InChI

InChI=1S/C14H20/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3

InChI Key

LCNAQVGAHQVWIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=C

Origin of Product

United States

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